Primaquine - 90-34-6

Primaquine

Catalog Number: EVT-315158
CAS Number: 90-34-6
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Primaquine is an 8-aminoquinoline derivative [, ] that acts as an antimalarial drug. It is the only medication approved by the World Health Organization to treat the hypnozoite stage of Plasmodium vivax and P. ovale malaria []. It is also known to have activity against several other pathogens [].

Future Directions
  • Optimizing Primaquine Regimens: Further research is needed to define optimal primaquine dosing strategies, balancing radical cure efficacy with safety concerns, particularly in G6PD deficient individuals [, ]. This includes exploring shorter, safer regimens and personalized dosing based on genetic factors like CYP2D6 polymorphisms, which influence primaquine metabolism [, ].

  • Developing Safer Analogues: Continued efforts are needed to develop primaquine analogues with improved safety profiles, particularly those with reduced hemolytic potential in G6PD deficient individuals [, ].

  • Exploring New Applications: Further research could investigate the potential of primaquine and its derivatives in treating other infections, including leishmaniasis [] and pneumocystis pneumonia [], and potentially expanding its use beyond malaria.

  • Understanding Mechanisms of Action and Resistance: Further investigation into the precise mechanisms of action of primaquine, its metabolites, and the development of resistance is crucial for optimizing its use and developing new therapeutic strategies. [, ].

  • Improving Drug Delivery Systems: Continued research into novel drug delivery systems, such as nanoparticles [, ], could further enhance the targeting and efficacy of primaquine while minimizing its side effects.

Carboxyprimaquine

  • Compound Description: Carboxyprimaquine is the primary metabolite of primaquine formed by its oxidative deamination. While not possessing intrinsic anti-malarial activity, its presence in plasma has been used as a marker of primaquine metabolism and adherence to treatment regimens [, ].

Tafenoquine

  • Compound Description: Tafenoquine is a long-acting 8-aminoquinoline antimalarial drug, structurally similar to primaquine, that demonstrates efficacy against both liver and blood stages of Plasmodium vivax [, ]. It exhibits a significantly longer half-life compared to primaquine, enabling single-dose treatment for radical cure [].

Bulaquine

  • Compound Description: Bulaquine is another 8-aminoquinoline antimalarial, similar to primaquine, that exhibits activity against both liver and blood stages of malaria parasites. While its efficacy against Plasmodium falciparum gametocytes is suggested to be potentially higher than that of primaquine, definitive conclusions require further investigation due to limited data [].

6-Methoxy-8-aminoquinoline (6-MAQ)

  • Compound Description: 6-Methoxy-8-aminoquinoline (6-MAQ) is a metabolite of primaquine generated through metabolic transformations in the body. While not directly hemotoxic, it can be further metabolized to the arylhydroxylamine metabolite 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), which exhibits significant hemolytic activity [].

6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)

  • Compound Description: 6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH) is a metabolite of primaquine generated by the N-hydroxylation of 6-MAQ. This metabolite demonstrates potent hemolytic activity both in vitro and in vivo and induces methemoglobin formation in red blood cells, contributing to primaquine's dose-limiting hemotoxicities [].

Trifluoroacetyl primaquine (M-8506)

  • Compound Description: Trifluoroacetyl primaquine (M-8506), specifically 6-methoxy-5-trifluoroacetyl-8-(4-methyl-butyl-amino)-aminoquinoline oxalate, is a synthetic primaquine analogue investigated for its tissue schizontocidal activity and acute toxicity []. Studies in mice and monkeys infected with Plasmodium species suggest that M-8506 exhibits comparable or superior efficacy to primaquine in preventing malaria relapse and might be less toxic [].

Chloroquine

  • Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug commonly used to treat uncomplicated malaria caused by Plasmodium vivax. It primarily acts against the asexual blood stages of the parasite but is ineffective against the dormant liver stages (hypnozoites) [, ].

Pyronaridine

  • Compound Description: Pyronaridine is an antimalarial drug commonly partnered with artesunate in the artemisinin-based combination therapy (ACT) pyronaridine-artesunate. This ACT is increasingly used for treating uncomplicated malaria. Similar to chloroquine, pyronaridine increases plasma primaquine concentrations, which might influence primaquine's efficacy and safety profile [].

Phenylalanine-Alanine-Primaquine (Phe-Ala-PQ)

  • Compound Description: Phenylalanine-Alanine-Primaquine (Phe-Ala-PQ) is a primaquine prodrug designed to improve its pharmacokinetic properties and reduce its toxicity, particularly the risk of hemolysis [].
Overview

Primaquine is an antimalarial drug primarily used to prevent the relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. It is unique in its ability to target the dormant liver stages of these parasites, known as hypnozoites. The compound was first synthesized in 1945 at Columbia University and has since been a crucial part of malaria treatment regimens, especially in areas where these relapsing forms of malaria are prevalent .

Source and Classification

Primaquine is classified as an 8-aminoquinoline derivative. It is often administered in its phosphate form, known as primaquine phosphate. The drug operates by disrupting the life cycle of the malaria parasite, specifically targeting the liver stages to prevent subsequent blood-stage infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of primaquine involves several chemical reactions, typically starting from 2-amino-4-(4-ethyl-1-piperazinyl)-5-methoxy-6-methylquinoline. Various synthetic routes have been developed over the years, with a notable method involving the condensation reaction between 5-chloro-1-pentene and potassium phthalimide, followed by an addition reaction with hydrogen bromide to yield N-(4-bromopentyl)phthalimide, an important intermediate .

  1. Condensation Reaction: 5-chloro-1-pentene reacts with potassium phthalimide.
  2. Addition Reaction: The condensation product undergoes an addition reaction with hydrogen bromide.

This method has advantages such as low raw material costs, high conversion rates, and mild reaction conditions .

Molecular Structure Analysis

Structure and Data

The molecular formula of primaquine is C₁₈H₂₁ClN₂O. Its structure features a quinoline core with various substituents that contribute to its pharmacological activity. The compound can exist in different stereoisomeric forms, which have distinct pharmacokinetic profiles and metabolic pathways .

Key Structural Features:

  • Quinoline Ring: Central to its activity.
  • Chlorine Atom: Influences the reactivity and binding properties.
  • Amino Group: Essential for interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Primaquine undergoes various chemical transformations in biological systems. Key reactions include:

  • Oxidation: Metabolized primarily by cytochrome P450 enzymes to form active metabolites such as hydroxyl-primaquine.
  • Reduction: Some metabolites can be reduced back to their hydroxylated forms, contributing to their activity against malaria .

These metabolic pathways are crucial for understanding both the efficacy and toxicity of primaquine, particularly in patients with glucose-6-phosphate dehydrogenase deficiency, who may experience hemolytic anemia due to oxidative stress from primaquine metabolites .

Mechanism of Action

Process and Data

The mechanism of action of primaquine involves a two-step biochemical relay:

  1. Metabolism by Cytochrome P450 Enzymes: Primaquine is oxidized to form reactive metabolites that can generate reactive oxygen species.
  2. Interaction with Malaria Parasite: These reactive species lead to damage within the parasite, ultimately resulting in its death.

Research indicates that the efficacy of primaquine is significantly influenced by its metabolic products, particularly those generated through cytochrome P450 2D6 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Primaquine phosphate typically appears as a white or off-white crystalline powder.
  • Solubility: It is soluble in water and alcohol but insoluble in ether.
  • Melting Point: The melting point of primaquine phosphate is approximately 150 °C.

These properties are essential for formulation development and determining the drug's bioavailability when administered .

Applications

Scientific Uses

Primaquine is primarily used in the treatment and prevention of malaria. Its unique ability to target liver stages makes it indispensable for preventing relapses in patients infected with Plasmodium vivax or Plasmodium ovale. Ongoing research aims to improve its efficacy and reduce side effects through novel formulations, such as glyco-conjugates designed for targeted delivery to liver tissues . Additionally, studies are exploring the pharmacokinetics of different enantiomers of primaquine to optimize therapeutic outcomes while minimizing toxicity risks .

Properties

CAS Number

90-34-6

Product Name

Primaquine

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3

InChI Key

INDBQLZJXZLFIT-UHFFFAOYSA-N

SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Solubility

5.64e-02 g/L

Synonyms

Diphosphate, Primaquine
Phosphate, Primaquine
Primacin
Primaquine
Primaquine Diphosphate
Primaquine Phosphate

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.